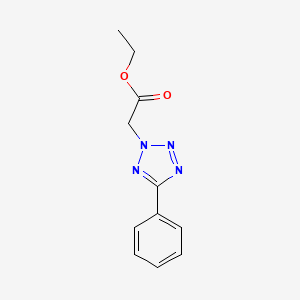

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of benzonitrile with sodium azide to form 5-phenyl-1H-tetrazole. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Antiviral and Anticancer Potential

Research indicates that Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate exhibits promising antiviral and anticancer properties. It acts as a building block for synthesizing pharmaceutical compounds targeting various diseases. Studies have shown its potential to inhibit specific enzymes involved in disease progression, making it a candidate for further exploration in therapeutic contexts .

Neuroprotective Effects

Animal model studies have demonstrated that this compound may provide neuroprotective effects, suggesting potential applications in neurology. Its ability to mimic carboxylic acids allows for high-affinity binding to biological targets, which could lead to advancements in drug design.

Case Study: Inhibition of Enzymes

A notable case study involved the evaluation of this compound as an inhibitor of plasma amine oxidase (PAO). The study monitored the formation of specific derivatives, demonstrating the compound's efficacy in modulating enzyme activity .

Agricultural Applications

This compound has also been explored for its potential use as a pesticide or herbicide due to its biological activity against certain pests and pathogens. Its application in agriculture could lead to the development of novel agrochemicals that are both effective and environmentally friendly.

Materials Science

In materials science, the unique properties of this compound make it suitable for synthesizing advanced materials with specific functionalities. Its structural complexity may enhance stability and performance in various applications, including coatings and polymers.

Mécanisme D'action

The mechanism of action of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate can be compared with other tetrazole derivatives, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

2-(5-phenyl-2H-tetrazol-2-yl)acetic acid: The carboxylic acid derivative of the compound.

2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride: The acyl chloride derivative used in further synthetic transformations.

The uniqueness of this compound lies in its specific ester functionality, which can influence its reactivity and applications in different chemical contexts .

Activité Biologique

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a significant compound in medicinal chemistry, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound (C11H12N4O2) is a derivative of tetrazole, characterized by its five-membered ring structure containing four nitrogen atoms. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways.

This compound exhibits multiple biological activities, including:

- Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating its potency in inhibiting cell proliferation.

- Enzyme Inhibition : It acts as a substrate inhibitor for specific enzymes involved in inflammatory processes, particularly amine oxidase copper-containing enzymes (AOC3), which are implicated in inflammatory diseases .

3.2 Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : this compound can modulate signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It has been observed to affect gene expression profiles in treated cells, leading to altered cellular responses under stress conditions .

4.1 Case Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity : A study evaluated the compound's effects on prostate cancer cell lines, demonstrating significant inhibition of cell proliferation comparable to established chemotherapeutics .

Cell Line IC50 (µM) LNCaP 18.5 PC3 22.1 DU145 20.7 - Inflammatory Response : Research showed that the compound inhibited leukocyte migration in vitro, suggesting potential applications in treating inflammatory diseases .

- Enzyme Interaction : The compound was identified as a tight-binding inhibitor of AOC3, providing insights into its potential use in developing anti-inflammatory drugs .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in anticancer and anti-inflammatory applications. Its ability to inhibit specific enzymes and modulate cellular processes positions it as a valuable candidate for further research and development in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, and how do reaction conditions influence yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 5-phenyl-2H-tetrazole derivatives with ethyl chloroacetate in anhydrous ethanol under reflux (6–8 hours), catalyzed by a base like KOH or NaOAc .

- Key Variables :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require longer purification steps .

- Temperature : Reflux (~80°C) optimizes reaction kinetics without decomposition .

- Stoichiometry : Excess ethyl chloroacetate (1.2–1.5 eq.) ensures complete substitution .

- Yield Data :

| Reaction Time (h) | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 6 | Ethanol | 72–78 | |

| 8 | DMF | 65–70 |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- FT-IR : Confirms the presence of tetrazole (C=N stretch at ~1600 cm⁻¹) and ester carbonyl (C=O at ~1730 cm⁻¹) .

- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm) and acetoxy methylene (δ 4.2–4.4 ppm) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 1H- vs. 2H-tetrazole isomers) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to address disorder or twinning?

- Tools : Use SHELXL for refinement, leveraging constraints for disordered atoms (e.g., phenyl or ester groups) .

- Challenges :

- Twinning : Common in tetrazole derivatives due to pseudo-symmetry. Apply TWIN/BASF commands in SHELXL .

- Hydrogen Bonding : Use DFT-optimized hydrogen positions (Mercury CSD’s H-bonding analysis) to validate intermolecular interactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Case Study : Discrepancies in antimicrobial activity may arise from:

- Purity : Impurities from incomplete azide cyclization (e.g., unreacted hydrazine intermediates) .

- Assay Conditions : Variations in microbial strains or solvent (DMSO vs. water) affect compound solubility and bioavailability .

- Mitigation :

- HPLC-PDA : Quantify purity (>98%) and detect side-products (e.g., ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate isomer) .

- Dose-Response Curves : Standardize across studies using CLSI/MIC guidelines .

Q. How does spontaneous aerobic oxidation impact the stability of this compound?

- Mechanism : The α-position to the tetrazole ring is susceptible to oxidation, forming hydroxylated byproducts (e.g., ethyl 2-hydroxy-2-phenyl-2-(tetrazol-2-yl)acetate) .

- Prevention :

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials .

- Additives : Include 0.1% BHT (radical scavenger) in stock solutions .

Q. Data Contradictions and Validation

Q. Why do reported melting points vary across literature (e.g., 139–151°C)?

- Causes :

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) .

- Hydration/Solvation : Residual solvent (e.g., ethanol or DMF) lowers observed mp .

- Validation :

- DSC/TGA : Confirm thermal events (melting/decomposition) and quantify solvent loss .

Q. Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map solvent/temperature interactions .

- Crystallography : Pair SHELXL with Mercury CSD’s packing similarity tool to compare lattice parameters with CSD entries (e.g., SAKVIM, WUKNUN) .

- Stability Studies : Employ LC-MS to track oxidative degradation pathways over 6–12 months .

Propriétés

IUPAC Name |

ethyl 2-(5-phenyltetrazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAJMSNEZPPNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342565 | |

| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21054-65-9 | |

| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.